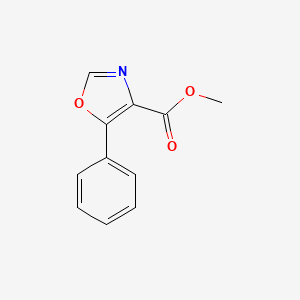

Methyl 5-phenyloxazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-phenyloxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-phenyloxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYICUPWFYIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-phenyloxazole-4-carboxylate: Structural Properties, Mechanistic Synthesis, and Application Workflows

Executive Summary

Methyl 5-phenyloxazole-4-carboxylate (CAS 38061-18-6)[1] is a highly versatile heteroaromatic scaffold utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[2]. As an intermediate, it provides a critical structural motif—the 1,3-oxazole ring—which is frequently found in biologically active natural products and synthetic therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream functionalization. Designed to bridge theoretical structural chemistry with field-proven experimental protocols, this guide serves as a self-validating framework for synthetic application.

Physicochemical Profiling & Structural Dynamics

The 1,3-oxazole core is characterized by its aromatic stability and weak basicity (pKa ~ 0.8), which makes it relatively resistant to electrophilic attack compared to other heterocycles like pyridine[3]. The presence of the electron-withdrawing methyl ester at the C4 position further modulates the electron density of the ring, while the C5 phenyl group provides steric bulk and lipophilicity, which are crucial parameters for target-protein binding in medicinal chemistry[4].

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 5-phenyl-1,3-oxazole-4-carboxylate[1] |

| CAS Number | 38061-18-6[1] |

| Molecular Formula | C11H9NO3[1] |

| Molecular Weight | 203.19 g/mol [1] |

| Melting Point | 91 - 93 °C[1] |

| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2[1] |

| Appearance | Solid (typically white to light yellow) |

Mechanistic Synthesis: The Isocyanoacetate Cyclization Pathway

The most robust and scalable method for synthesizing methyl 5-phenyloxazole-4-carboxylate involves the base-catalyzed cyclization of methyl isocyanoacetate with benzoyl chloride[2]. Methyl isocyanoacetate readily undergoes direct aldol-type reactions with carbonyl compounds, making it a powerful precursor for the diastereoselective synthesis of oxazoles[5].

Caption: Mechanistic workflow for the base-catalyzed synthesis of Methyl 5-phenyloxazole-4-carboxylate.

Experimental Methodology: Step-by-Step Protocol

This self-validating protocol is adapted from optimized patent literature utilized for the generation of pesticidally active amide precursors[2].

Materials:

-

Methyl isocyanoacetate (0.275 mL, 3.03 mmol)[2]

-

Benzoyl chloride (0.422 mL, 3.63 mmol)[2]

-

Triethylamine (TEA) (1.06 mL, 7.57 mmol)[2]

-

4-(Dimethylamino)pyridine (DMAP) (0.018 g, 0.151 mmol)[2]

-

Anhydrous Tetrahydrofuran (THF) (4 mL)[2]

-

Ethyl Acetate (EtOAc) for washing[2]

Step-by-Step Procedure & Causality:

-

System Preparation: Purge a 25 mL round-bottom flask with nitrogen gas to ensure an inert atmosphere[2]. Causality: Strict exclusion of moisture is required to prevent the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid.

-

Reagent Mixing: Dissolve methyl isocyanoacetate and benzoyl chloride in 4 mL of anhydrous THF[2]. Causality: THF is selected as an aprotic solvent that effectively solubilizes the reagents while remaining entirely inert to the highly reactive acyl chloride.

-

Catalyst & Base Addition: Add DMAP followed by the dropwise addition of TEA[2]. Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate with benzoyl chloride. TEA serves as the bulk stoichiometric base, deprotonating the α-carbon of methyl isocyanoacetate to initiate the nucleophilic attack, while simultaneously neutralizing the HCl byproduct generated during acylation.

-

Reflux: Heat the reaction mixture to reflux and stir overnight under nitrogen[2]. Causality: The elevated thermal energy provides the necessary activation energy for the cyclization and subsequent dehydration step, driving the thermodynamic formation of the stable aromatic oxazole ring.

-

Workup & Isolation: Cool the reaction to room temperature. The mixture will contain a heavy precipitate (TEA-HCl salt). Filter the mixture to remove the salt, rinsing the solid cake thoroughly with EtOAc[2].

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient) to yield analytically pure methyl 5-phenyloxazole-4-carboxylate.

Downstream Applications in Medicinal & Agricultural Chemistry

The ester functionality at the C4 position serves as a highly strategic synthetic handle. In drug discovery and agrochemical development, this ester is typically hydrolyzed under basic conditions to yield 5-phenyloxazole-4-carboxylic acid[6]. This acid is subsequently subjected to amide coupling with various complex amines. This exact sequence is a cornerstone in the synthesis of novel pesticidally active heteroaromatic amides and targeted kinase inhibitors[7].

Caption: Downstream functionalization pathway from ester to bioactive oxazole amides.

References

- J&K Scientific.Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6.

- ChemicalBook.METHYL ISOCYANOACETATE | 39687-95-1.

- Google Patents.WO2023118434A1 - Pesticidally active amide compounds.

- Thieme-Connect.Product Class 12: Oxazoles.

- Smolecule.Buy Methyl 2-formyloxazole-5-carboxylate.

- The Royal Society of Chemistry.Supporting Information: Synthesis of 5- member O-Containing and S-Containing Heterocycles.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. WO2023118434A1 - Pesticidally active amide compounds - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]

- 5. METHYL ISOCYANOACETATE | 39687-95-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. WO2023118434A1 - Pesticidally active amide compounds - Google Patents [patents.google.com]

The Strategic Role of Methyl 5-Phenyl-1,3-oxazole-4-carboxylate (CAS: 38061-18-6) in Modern Drug Discovery: Synthesis, Mechanistic Utility, and Downstream Applications

Executive Summary

Methyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS: 38061-18-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. The 1,3-oxazole core is a privileged scaffold, frequently deployed as a bioisostere for amides and esters to enhance metabolic stability, membrane permeability, and target binding affinity. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthetic methodologies (such as the modified van Leusen reaction), and its downstream applications in synthesizing active pharmaceutical ingredients (APIs), including orexin receptor antagonists and ALX receptor agonists.

Physicochemical Profiling & Structural Significance

The utility of methyl 5-phenyl-1,3-oxazole-4-carboxylate stems from its unique electronic and structural properties. The oxazole ring provides a rigid, planar geometry that facilitates

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl 5-phenyl-1,3-oxazole-4-carboxylate

| Property | Value |

| Chemical Name | Methyl 5-phenyl-1,3-oxazole-4-carboxylate |

| CAS Number | 38061-18-6[1] |

| Molecular Formula | C11H9NO3[1] |

| Molecular Weight | 203.19 g/mol [1] |

| Melting Point | 91 - 93 °C[1] |

| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2[1] |

| InChI Key | IYJYICUPWFYIDA-UHFFFAOYSA-N[1] |

Mechanistic Role of the Oxazole Core in Drug Discovery

In rational drug design, the incorporation of the 5-phenyl-1,3-oxazole motif is a strategic choice employed to overcome specific pharmacokinetic liabilities:

-

Bioisosterism: The oxazole ring acts as a stable bioisostere for hydrolytically labile esters and metabolically susceptible amides. By locking the molecular conformation, it significantly reduces the entropic penalty upon target binding.

-

Electronic Distribution: The electron-withdrawing nature of the oxazole ring modulates the pKa of adjacent functional groups, often improving the overall lipophilicity (LogP) and oral bioavailability of the parent drug.

Synthetic Methodologies: Constructing the Oxazole Core

While the synthesis of highly substituted oxazoles has historically relied on the Robinson-Gabriel cyclodehydration of

A highly efficient route to methyl 5-phenyl-1,3-oxazole-4-carboxylate involves a modified van Leusen oxazole synthesis[2]. Traditionally utilizing tosylmethyl isocyanide (TosMIC), this specific ester can be synthesized via the base-promoted cycloaddition of methyl isocyanoacetate with benzoyl chloride.

Causality in Reagent Selection: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. DBU deprotonates the

Fig 1: Modified van Leusen synthesis of methyl 5-phenyl-1,3-oxazole-4-carboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Methyl 5-phenyl-1,3-oxazole-4-carboxylate

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N

or Ar) to prevent unwanted hydrolysis of the acid chloride. -

Reagent Addition: Dissolve methyl isocyanoacetate (1.0 equiv, 10 mmol) and benzoyl chloride (1.1 equiv, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add DBU (2.0 equiv, 20 mmol) dropwise over 15 minutes. Rationale: Slow addition at 0 °C controls the highly exothermic deprotonation event and prevents the self-condensation or dimerization of the isocyanoacetate.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

-

Workup: Quench the reaction with saturated aqueous NH

Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na -

Purification: Purify the crude residue via flash column chromatography (silica gel) to afford methyl 5-phenyl-1,3-oxazole-4-carboxylate as a crystalline solid (Melting point: 91-93 °C)[1].

Protocol B: Downstream Hydrolysis to 5-phenyl-1,3-oxazole-4-carboxylic acid

To utilize this building block in API synthesis, the methyl ester must be hydrolyzed to the corresponding carboxylic acid (CAS: 99924-18-2)[3].

-

Saponification: Dissolve methyl 5-phenyl-1,3-oxazole-4-carboxylate (5 mmol) in a 3:1:1 mixture of THF/MeOH/H

O (25 mL). -

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H

O, 3.0 equiv, 15 mmol). Rationale: LiOH provides mild basic conditions that efficiently cleave the methyl ester without risking the ring-opening of the oxazole core, a degradation pathway that frequently occurs under harsh basic (NaOH/KOH at elevated temperatures) or strongly acidic conditions. -

Isolation: Stir at room temperature for 2 hours. Concentrate the organic solvents in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH ~2. The product, 5-phenyl-1,3-oxazole-4-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications in Medicinal Chemistry

Once converted to 5-phenyl-1,3-oxazole-4-carboxylic acid, the scaffold is primed for amide coupling to generate complex pharmacophores.

-

Orexin Receptor Antagonists: The 5-phenyl-1,3-oxazole core is a critical motif in the development of orexin receptor antagonists used for treating insomnia and sleep disorders. The carboxylic acid is coupled with substituted pyrrolidines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to yield potent receptor modulators[4].

-

ALX Receptor Agonists: Research into anti-inflammatory therapeutics heavily utilizes the oxazole acid. Coupling 5-phenyl-1,3-oxazole-4-carboxylic acid with complex thiazole-amines via EDC/HOBt yields ALX receptor agonists, which play a vital pharmacological role in resolving acute inflammation[3].

Fig 2: Downstream pharmacological application workflow for API synthesis.

References

2.[3] Title: Oxazole and thiazole derivatives as alx receptor agonists Source: Google Patents URL:

3.[2] Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: PubMed Central (PMC) URL: [Link]

4.[4] Title: WO 2014/057435 A1 - Orexin Receptor Antagonists Source: Googleapis URL: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010143158A1 - Oxazole and thiazole derivatives as alx receptor agonists - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comparative Analysis of Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate: Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a detailed comparative analysis of two key oxazole derivatives: Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate. We delve into their distinct structural and physicochemical properties, contrasting synthetic methodologies, and exploring the critical impact of substituent placement on their chemical reactivity and potential biological activity. This document serves as a technical resource for researchers and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these versatile heterocyclic compounds.

Introduction: The Significance of the Oxazole Scaffold

Oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, allow oxazole derivatives to bind effectively to a wide array of biological targets.[1][2] This has led to their development as potent agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a direct comparison of two closely related analogues: Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate. While seemingly similar, the positional difference of the phenyl and methyl groups on the oxazole core dramatically influences their chemical and biological profiles. Understanding these nuances is critical for medicinal chemists aiming to fine-tune molecular properties for optimal therapeutic efficacy and pharmacokinetic profiles.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between the two title compounds lies in the substitution pattern on the oxazole ring. In Methyl 5-phenyloxazole-4-carboxylate, the C5 position is occupied by a phenyl group, while in Methyl 5-methyl-2-phenyloxazole-4-carboxylate, a methyl group occupies the C5 position and a phenyl group is at C2. This isomeric distinction has significant consequences for molecular geometry, electronics, and potential biological interactions.

A summary of their key physicochemical properties is presented below.

| Property | Methyl 5-phenyloxazole-4-carboxylate | Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Reference(s) |

| CAS Number | 38061-18-6 | 100063-41-0 | [6],[7] |

| Molecular Formula | C₁₁H₉NO₃ | C₁₂H₁₁NO₃ | [6][8] |

| Molecular Weight | 203.19 g/mol | 217.22 g/mol | [6][8],[7] |

| IUPAC Name | methyl 5-phenyl-1,3-oxazole-4-carboxylate | methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | [6],[7] |

| Appearance | Solid | Neat (liquid/solid form not specified) | [9],[7] |

| Melting Point | 91-93 °C | Not specified | [6] |

Synthesis Methodologies: Strategic Pathways to Isomeric Scaffolds

The synthesis of these substituted oxazoles requires distinct strategic approaches. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Methyl 5-phenyloxazole-4-carboxylate

A common route to this scaffold involves the reaction of a β-keto ester with an appropriate precursor, followed by cyclization. While specific multi-step syntheses can be complex, a conceptual workflow often involves the formation of an α-amino ketone intermediate which then undergoes cyclodehydration.

Synthesis of Methyl 5-methyl-2-phenyloxazole-4-carboxylate

The synthesis of 2,4,5-trisubstituted oxazoles like this one is well-established. One of the most reliable methods is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5] This method provides a robust and high-yielding pathway.

Structure-Activity Relationship (SAR) and Reactivity

The placement of substituents on the oxazole ring is the most critical factor determining the molecule's electronic properties and, consequently, its biological activity.

-

Methyl 5-phenyloxazole-4-carboxylate : The phenyl group at C5 significantly influences the molecule's overall lipophilicity and potential for π-π stacking interactions with biological targets. The unsubstituted C2 position, being the most electron-deficient carbon in the oxazole ring, is susceptible to deprotonation or nucleophilic attack under certain conditions.[10]

-

Methyl 5-methyl-2-phenyloxazole-4-carboxylate : Placing the phenyl group at the C2 position directly impacts the electronic nature of the heterocyclic ring. The C5 position is occupied by a small, electron-donating methyl group, which can influence the reactivity of the adjacent C4 position.[10] This substitution pattern is common in compounds designed as enzyme inhibitors, where the 2-phenyl group often fits into a hydrophobic pocket of the active site.

The SAR studies of oxazole derivatives reveal that modifications at these positions are crucial for tuning pharmacological activity.[1][2] For instance, in the development of anti-inflammatory agents targeting COX-2, the nature of the substituent at the C2 and C5 positions is key to achieving selectivity and potency.[11]

Applications in Drug Discovery

Both scaffolds serve as valuable intermediates and core structures in the development of novel therapeutics.

-

Methyl 5-phenyloxazole-4-carboxylate and its corresponding carboxylic acid are building blocks for more complex molecules. The 5-phenyl-oxazole motif is explored in various therapeutic areas. For instance, 2-phenyloxazole-4-carboxamide derivatives have been investigated as selective inhibitors of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[12]

-

Methyl 5-methyl-2-phenyloxazole-4-carboxylate is a close analog of scaffolds found in potent biological agents. The 5-methylisoxazole-4-carboxamide core (a related azole) is the basis for the anti-rheumatic drug Leflunomide.[13] The substitution pattern of a small alkyl group at C5 and an aryl group at C2 is a recurring theme in the design of kinase inhibitors and other enzyme-targeted drugs, where the compound mimics a natural substrate.[14]

Experimental Protocols

The following are generalized, self-validating protocols for the laboratory-scale synthesis of these compounds, based on established chemical principles.

Protocol 1: Synthesis of Methyl 5-methyl-2-phenyloxazole-4-carboxylate via Robinson-Gabriel Synthesis

This protocol involves the N-benzoylation of an aminoketone derived from methyl acetoacetate, followed by cyclodehydration.

Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate

-

To a cooled (0 °C) solution of methyl acetoacetate (1 equivalent) in acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise.

-

Stir the reaction at 0-5 °C for 2-3 hours.

-

Reduce the resulting oxime intermediate using a suitable reducing agent (e.g., catalytic hydrogenation or zinc in acetic acid) to yield the aminoketone.

Step 2: N-Benzoylation

-

Dissolve the crude methyl 2-amino-3-oxobutanoate hydrochloride in a mixture of dichloromethane and aqueous sodium bicarbonate.

-

Add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclodehydration

-

Dissolve the crude N-benzoyl intermediate in a suitable solvent.

-

Add a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or Burgess reagent) and heat the mixture.[5][15]

-

Monitor the formation of the oxazole ring by TLC.

-

Work-up: Carefully neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 5-methyl-2-phenyloxazole-4-carboxylate.

Protocol 2: Synthesis of Methyl 5-phenyloxazole-4-carboxylate

This route can be achieved via the reaction of methyl 2-isocyano-3-phenyl-3-oxopropanoate with an appropriate reagent or via the cyclization of a suitable open-chain precursor. An alternative established method involves the reaction of ethyl benzoylacetate.

-

Starting Material Preparation: Prepare ethyl 2-formamido-3-oxo-3-phenylpropanoate from ethyl benzoylacetate.

-

Cyclization: To a solution of the formamido-ketone (1 equivalent) in an anhydrous solvent like toluene, add a strong dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents) and pyridine (catalytic amount).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

-

Monitoring: Track the disappearance of the starting material and the appearance of the product spot using TLC (e.g., with a 30% ethyl acetate in hexane eluent).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 5-phenyloxazole-4-carboxylate.

Conclusion

Methyl 5-phenyloxazole-4-carboxylate and Methyl 5-methyl-2-phenyloxazole-4-carboxylate, while isomeric, are distinct chemical entities with different synthetic pathways and physicochemical properties. The strategic placement of the phenyl and methyl substituents fundamentally alters the electronic landscape of the oxazole ring, providing medicinal chemists with two different but related templates for drug design. The 2-phenyl-5-methyl substitution pattern is frequently leveraged in scaffolds targeting enzymatic hydrophobic pockets, while the 5-phenyl substitution offers a different vector for modifying lipophilicity and exploring π-stacking interactions. A thorough understanding of these differences is essential for the rational design and development of next-generation oxazole-based therapeutics.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2023). An-Najah Journals. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. Available at: [Link]

-

methyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

Structure activity relationship of synthesized compounds. (2023). ResearchGate. Available at: [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. Available at: [Link]

-

5-Methyl-2-phenyloxazole. PubChem. Available at: [Link]

-

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate. ChemBK. Available at: [Link]

-

5-Methyl-2-phenyl-4-oxazolecarboxamide. PubChem. Available at: [Link]

-

methyl 2-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. Available at: [Link]

-

4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. (2010). ACS Publications. Available at: [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. Available at: [Link]

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2014). PubMed. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (2025). ResearchGate. Available at: [Link]

-

Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B. (2019). Amanote Research. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.najah.edu [journals.najah.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 5-Methyl-2-phenyloxazole-4-carboxylic Acid Methyl Ester [cymitquimica.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 5-Phenyloxazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (PDF) Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a [research.amanote.com]

- 13. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]

- 15. 5-METHYL-2-PHENYL-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

Unlocking the Pharmacological Potential of 5-Phenyloxazole-4-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary

The oxazole ring has long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Within this chemical space, 5-phenyloxazole-4-carboxylate derivatives have emerged as highly tunable, potent pharmacophores. The unique stereoelectronic profile of this core—characterized by an electron-withdrawing nitrogen, a versatile ester functionality at C4, and a hydrophobic phenyl ring at C5—enables precise interactions with various biological targets. This technical guide explores the mechanistic causality, structural rationale, and validated experimental workflows for leveraging these derivatives in anti-angiogenic and immunomodulatory drug development.

Structural Rationale: The 5-Phenyloxazole-4-carboxylate Core

The biological efficacy of 5-phenyloxazole-4-carboxylate derivatives is not coincidental; it is deeply rooted in their structural geometry.

-

The C5-Phenyl Ring: Acts as a critical hydrophobic anchor. In kinase targets, this moiety projects deeply into hydrophobic pockets adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

-

The C4-Carboxylate/Ester Group: Provides a highly modular vector for structure-activity relationship (SAR) optimization. It acts as a hydrogen-bond acceptor and can be hydrolyzed to a free acid or converted to various amides to tune the molecule's topological polar surface area (TPSA) and cellular permeability.

-

The Oxazole Nitrogen: Functions as a primary hydrogen-bond acceptor, frequently interacting with the backbone amides of kinase hinge regions.

Anti-Angiogenic Efficacy: VEGFR2 Kinase Inhibition

One of the most profound applications of the 5-phenyloxazole scaffold is in oncology, specifically targeting tumor angiogenesis. A series of 2-anilino-5-aryloxazoles have been identified as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase[2].

Mechanistic Causality

Tumor progression relies heavily on the formation of new blood vessels. When VEGF binds to VEGFR2, it triggers a cascade of autophosphorylation events leading to PLC-

To overcome the inherent lipophilicity of the 5-phenyl modification, formulation strategies are critical. For instance, dosing the derivative as a bis-mesylate salt drastically improves aqueous solubility and oral pharmacokinetics, enabling moderate in vivo efficacy against HT29 human colon tumor xenografts[2].

Fig 1. Mechanism of VEGFR2 kinase inhibition by 5-phenyloxazole derivatives blocking angiogenesis.

Immunomodulation: IL-33 Suppression and COX-2 Selectivity

Beyond oncology, 5-phenyloxazole-4-carboxylates demonstrate profound immunomodulatory effects, specifically in allergic and inflammatory pathways.

IL-33 Intracellular Signaling Suppression

Recent pharmaceutical developments have highlighted novel oxazole derivatives, including ethyl 5-phenyloxazole-4-carboxylates, as potent suppressors of Interleukin-33 (IL-33) signaling[3]. IL-33 is an alarmin cytokine that binds to the ST2 receptor, driving Th2-mediated allergic diseases such as asthma and atopic dermatitis. By suppressing the downstream intracellular signaling of IL-33, these derivatives prevent the hyperactivation of immune cells, offering a targeted therapeutic avenue for atopy[3].

Selective COX-2 Inhibition

Derivatives such as 4-methyl-5-phenyloxazole are well-documented selective inhibitors of cyclooxygenase-2 (COX-2)[4]. The causality of this selectivity lies in the volume of the COX-2 active site. COX-2 possesses a secondary side pocket (due to the Val523 substitution compared to Ile523 in COX-1) that accommodates the bulky 5-phenyl ring of the oxazole. This allows the compound to selectively halt the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastroprotective prostaglandins synthesized by COX-1[4].

Fig 2. Dual immunomodulatory action of 5-phenyloxazoles on IL-33 signaling and COX-2 pathways.

Quantitative Data Summary

To facilitate rapid comparison of the biological profiles associated with the 5-phenyloxazole scaffold, the quantitative endpoints and primary targets are summarized below:

| Compound Class | Primary Target | Biological Activity / Indication | Key Experimental Metric | Reference |

| 2-Anilino-5-phenyloxazoles | VEGFR2 Kinase | Anti-angiogenic / Anticancer | Enzymatic IC50 < 10 nM; Efficacy in HT29 Xenografts | [2] |

| 4-Methyl-5-phenyloxazoles | COX-2 Enzyme | Anti-inflammatory / Analgesic | High COX-2 over COX-1 Selectivity Index | [4] |

| Ethyl 5-phenyloxazole-4-carboxylates | IL-33 / ST2 Pathway | Anti-allergic (Asthma, Atopy) | Intracellular signaling suppression (Cellular IC50) | [3] |

| 2,5-Diphenyloxazoles | Mycobacterial Cell Wall | Antimycobacterial | MIC against M. tuberculosis H37Rv | [1] |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., cytotoxicity mimicking pathway inhibition).

Protocol A: TR-FRET VEGFR2 Kinase Inhibition Assay

Objective: Quantify the IC50 of 5-phenyloxazole derivatives against the VEGFR2 kinase domain.

Causality & Validation: Utilizing ATP at its

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Perform an 11-point, 3-fold serial dilution of the oxazole derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).

-

Enzyme-Substrate Addition: Add 2.5 µL of recombinant human VEGFR2 kinase domain and biotinylated poly-GT substrate mix to the wells.

-

Reaction Initiation: Add 2.5 µL of ultra-pure ATP at the predetermined

concentration to initiate the reaction. -

Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C).

-

Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

-

Readout: Incubate for 30 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol B: IL-33 Intracellular Signaling Reporter Assay

Objective: Evaluate the suppression of IL-33-driven NF-

-

Cell Seeding: Plate HEK-Blue™ IL-33 reporter cells (expressing the ST2 receptor and an inducible SEAP reporter) at

cells/well in a 96-well plate using assay medium. -

Pre-incubation: Add the oxazole derivatives (ranging from 0.1 to 10 µM) to the cells and incubate for 1 hour at 37°C to allow for intracellular equilibration.

-

Stimulation: Add recombinant human IL-33 (10 ng/mL final concentration) to trigger ST2-mediated NF-

B activation. -

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ substrate solution.

-

Readout: Incubate for 1-3 hours at 37°C and measure SEAP activity via spectrophotometry at 620 nm.

References

- A comprehensive review on biological activities of oxazole derivatives. PMC / nih.gov.

- An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems. Benchchem.

- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Scilit.

- AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease. Google Patents.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Solubility Profiling of Methyl 5-phenyloxazole-4-carboxylate in Organic Solvents

An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals

As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data-gathering exercise, but as a foundational step for robust process chemistry. Methyl 5-phenyloxazole-4-carboxylate (CAS: 38061-18-6) is a highly versatile intermediate utilized in the synthesis of complex peptidomimetics, natural products, and active pharmaceutical ingredients (APIs).

Understanding its solubility behavior across various organic solvents is critical for optimizing reaction kinetics, maximizing extraction yields, and designing efficient chromatographic or crystallization-based purification workflows. This guide provides an authoritative analysis of the structural determinants of its solubility, empirical solvent data, and field-proven methodologies for thermodynamic solubility quantification.

Structural Determinants of Solubility

The dissolution of methyl 5-phenyloxazole-4-carboxylate is governed by the interplay between its lipophilic and polar functional groups. The molecule (C₁₁H₉NO₃) features three distinct micro-environments:

-

The Phenyl Ring: Imparts significant lipophilicity, driving strong favorable interactions (via London dispersion forces) with non-polar to moderately polar solvents such as dichloromethane (DCM) and chloroform.

-

The Oxazole Core: Contains a pyridine-like nitrogen and a furan-like oxygen, acting as localized hydrogen-bond acceptors.

-

The Methyl Ester Moiety: Provides an additional hydrogen-bond acceptor site and dipole moment.

Because the molecule lacks strong hydrogen-bond donors (like -OH or -NH groups), it does not self-associate strongly via hydrogen bonding. Consequently, it is highly soluble in polar aprotic solvents (which can stabilize its dipole without needing to donate hydrogen bonds) and halogenated solvents , but exhibits poor solubility in purely aliphatic hydrocarbons[1].

Empirical Solubility Data in Organic Solvents

While exact thermodynamic solubility values (in mg/mL) are highly specific to the temperature and polymorphic state of the batch (often presenting as a light yellow oil or low-melting solid[2]), we can categorize its solubility profile based on validated synthetic and analytical applications.

The table below summarizes the solubility behavior of methyl 5-phenyloxazole-4-carboxylate across key organic solvent classes used in drug development workflows[1][2][3].

| Solvent Class | Specific Solvent | Relative Solubility | Experimental Application / Causality |

| Polar Aprotic | Dimethylformamide (DMF) | High (>50 mg/mL) | Optimal reaction medium for base-catalyzed cyclizations due to high dielectric constant[1]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Used to prepare highly concentrated (10 mM) stock solutions for downstream biological assays[3]. |

| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | Primary solvent for liquid-liquid extraction and as the "good solvent" in anti-solvent precipitation[3]. |

| Halogenated | Chloroform (CDCl₃) | High (>50 mg/mL) | Standard solvent for high-resolution ¹H and ¹³C NMR spectroscopy[2]. |

| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Used as the polar component in normal-phase silica gel chromatography[2]. |

| Non-Polar Aliphatic | Heptane / Petroleum Ether | Low (<5 mg/mL) | Acts as an anti-solvent to force precipitation or as the weak mobile phase in chromatography[2][3]. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, batch-specific solubility data, process chemists must rely on the Miniaturized Saturation Shake-Flask Method . This protocol is designed as a self-validating system: it ensures thermodynamic equilibrium is reached and prevents kinetic artifacts (such as supersaturation) from skewing the data[3].

Step-by-Step Methodology

Step 1: Preparation of Solvent Systems

-

Ensure all organic solvents (e.g., DCM, DMF, EtOAc, Heptane) are anhydrous (water content <50 ppm via Karl Fischer titration). Causality: Trace moisture in polar aprotic solvents can drastically alter the solvation shell and artificially depress the solubility of lipophilic compounds.

Step 2: Solute Addition & Saturation

-

Add an excess amount (approximately 50-100 mg) of methyl 5-phenyloxazole-4-carboxylate to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. The presence of undissolved material is mandatory to maintain a saturated state.

Step 3: Isothermal Equilibration

-

Seal the vial and agitate at 25 ± 0.1 °C using a thermoshaker at 800 rpm for 24 hours. Causality: A 24-hour equilibration period ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for any slow phase transitions.

Step 4: Phase Separation

-

Filter the suspension directly through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant. Using nylon or mixed cellulose ester (MCE) filters with solvents like DMF or DCM can result in filter degradation, sample contamination, or active compound adsorption. Filtration is strictly preferred over centrifugation to prevent temperature fluctuations that could induce premature precipitation.

Step 5: HPLC-UV/MS Quantification

-

Dilute an aliquot of the filtrate (e.g., 1:100) in a compatible mobile phase (e.g., Acetonitrile/Water).

-

Quantify the concentration using a validated HPLC-UV method (typically at 214 nm or 254 nm) against a 5-point calibration curve. Self-Validation: Ensure the R² of the calibration curve is ≥0.999 and run a quality control (QC) standard every 10 injections to verify instrument stability[3].

Workflow Visualization

The following diagram illustrates the logical progression of the shake-flask solubility screening workflow, highlighting the critical control points required for data integrity.

Caption: Thermodynamic solubility determination workflow via shake-flask method.

Strategic Solvent Selection in Downstream Applications

The solubility profile of methyl 5-phenyloxazole-4-carboxylate directly dictates the strategies used for its isolation and purification:

-

Chromatographic Purification: Because the compound is highly soluble in esters but poorly soluble in aliphatic hydrocarbons, a gradient elution system utilizing petroleum ether and ethyl acetate (e.g., 8:1 to 10:1 v/v) is the industry standard for isolating the compound as a pure light yellow oil on silica gel[2].

-

Anti-Solvent Precipitation: When scaling up synthesis, column chromatography becomes economically unviable. Instead, chemists leverage the compound's extreme solubility differential. By dissolving the crude product in a minimal volume of DCM (the "good" solvent) and slowly titrating in heptane (the "anti-solvent"), the compound can be forced out of solution, leaving highly soluble or highly insoluble impurities behind[3].

References

-

[3] Title: Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:

-

[1] Title: Buy Methyl 2-formyloxazole-5-carboxylate - Smolecule Source: smolecule.com URL:

-

[2] Title: Supporting Information - SciEngine Source: sciengine.com URL:

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Methyl 5-Phenyloxazole-4-Carboxylate from Methyl Isocyanoacetate

Introduction & Strategic Overview

Oxazoles are privileged scaffolds in modern drug discovery, frequently serving as stable bioisosteres for amides and esters, and acting as critical pharmacophores in kinase inhibitors and GPCR ligands. The synthesis of 5-aryl-oxazole-4-carboxylates is most efficiently achieved via the base-promoted cycloaddition of methyl isocyanoacetate with benzoyl electrophiles.

This application note details two highly reliable, self-validating protocols for synthesizing methyl 5-phenyloxazole-4-carboxylate: the classical acid chloride-mediated acylation and the mild, DPPA-mediated direct carboxylic acid activation . By understanding the mechanistic causality behind these routes, researchers can select the optimal conditions for their specific scale and functional group requirements.

Mechanistic Rationale & Causality

Methyl isocyanoacetate acts as a highly versatile ambident synthon, providing the crucial C–N–C fragment of the oxazole ring. The α-protons of the isocyanoacetate are sufficiently acidic (pKa ~14 in polar aprotic solvents) to be abstracted by amine bases (e.g., TEA, DBU) or mild inorganic bases (e.g., K₂CO₃).

The Causality of the Cyclization Cascade:

-

Deprotonation: The base generates a highly nucleophilic isocyano carbanion.

-

Acylation: The carbanion attacks the benzoyl electrophile (either benzoyl chloride or an in situ generated acyl azide).

-

Cyclization: The resulting α-isocyano-β-keto ester undergoes a spontaneous 5-endo-dig cyclization. The enolate oxygen attacks the electrophilic isocyanide carbon.

-

Aromatization: Rapid tautomerization yields the thermodynamically stable aromatic oxazole ring .

Figure 1: Mechanistic cascade of the base-promoted oxazole synthesis from methyl isocyanoacetate.

Comparative Route Analysis

When designing a synthetic workflow, the choice of the electrophile dictates the reaction conditions. The table below summarizes the quantitative and qualitative data comparing the two primary synthetic routes.

| Parameter | Route A: Acid Chloride Acylation | Route B: DPPA-Mediated Activation |

| Electrophile | Benzoyl Chloride | Benzoic Acid |

| Activator / Catalyst | DMAP (nucleophilic catalyst) | DPPA (diphenylphosphoryl azide) |

| Base | Triethylamine (TEA) or DBU | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous THF or DCM | Anhydrous DMF |

| Temperature | 0 °C to Reflux (66 °C) | 0 °C to Room Temperature |

| Typical Yield | 75% – 85% | 80% – 91% |

| Primary Advantage | Fast reaction time; utilizes highly accessible, inexpensive reagents. | Mild conditions; avoids harsh acid chlorides; high functional group tolerance. |

Detailed Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid Chloride-Mediated Synthesis

Expertise Insight: DMAP is added as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This ensures that the acylation outpaces potential side reactions, such as the dimerization of the isocyanide. Refluxing the mixture ensures the thermodynamic sink (aromatization) is reached completely .

Materials:

-

Methyl isocyanoacetate (3.03 mmol, 1.0 equiv)

-

Benzoyl chloride (3.63 mmol, 1.2 equiv)

-

Triethylamine (TEA) (7.57 mmol, 2.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.151 mmol, 0.05 equiv)

-

Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve methyl isocyanoacetate (0.275 mL) and benzoyl chloride (0.422 mL) in anhydrous THF (4.0 mL).

-

Catalyst & Base Addition: Cool the mixture to 0 °C using an ice bath. Add DMAP (18 mg). Slowly add TEA (1.06 mL) dropwise over 10 minutes.

-

Self-Validation Check: The solution will immediately turn cloudy and yellowish as the triethylammonium chloride salt precipitates, confirming the base is actively scavenging HCl.

-

-

Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (~66 °C) overnight under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature. Filter the resulting suspension through a medium-porosity glass frit to remove the TEA-HCl salts. Rinse the filter cake thoroughly with Ethyl Acetate (EtOAc, 3 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 5-phenyloxazole-4-carboxylate.

Figure 2: Step-by-step experimental workflow for the acid chloride-mediated cyclization route.

Protocol B: DPPA-Mediated Direct Coupling

Expertise Insight: Diphenylphosphoryl azide (DPPA) activates benzoic acid in situ to form an acyl azide. At room temperature, the intermediate acyl azide acts as a mild, highly selective acylating agent for the isocyano carbanion. This avoids the ketene side-reactions often observed with harsh acid chlorides .

Materials:

-

Benzoic acid (2.0 mmol, 1.0 equiv)

-

Methyl isocyanoacetate (2.4 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (4.0 mmol, 2.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (2.4 mmol, 1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (7.0 mL)

Step-by-Step Methodology:

-

Deprotonation: Suspend benzoic acid (244 mg) and finely powdered K₂CO₃ (552 mg) in anhydrous DMF (4.0 mL). Stir for 10 minutes at room temperature.

-

Isocyanide Addition: Add a solution of methyl isocyanoacetate (0.22 mL) in DMF (3.0 mL) dropwise to the suspension. Stir the resulting mixture for 5 minutes.

-

Activation: Cool the reaction mixture to 0 °C. Add DPPA (0.52 mL) dropwise.

-

Self-Validation Check: The reaction should transition to a deep orange color upon DPPA addition, visually indicating the formation of the activated acyl species.

-

-

Reaction Maturation: Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir overnight.

-

Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with brine (3 × 15 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (100% Heptane to Heptane/EtOAc 3:1) to yield the pure oxazole product.

Analytical Characterization & Troubleshooting

-

FT-IR Spectroscopy: The most immediate indicator of reaction success is the disappearance of the strong isocyanide stretching frequency at ~2150 cm⁻¹ and the appearance of a sharp ester carbonyl stretch at ~1715 cm⁻¹ alongside oxazole ring stretches (~1600 cm⁻¹).

-

¹H NMR (CDCl₃): Look for the diagnostic oxazole C2-H proton, which typically appears as a sharp singlet far downfield (δ 7.90 – 8.00 ppm). The methyl ester protons will appear as a distinct singlet around δ 3.95 ppm, and the phenyl protons will integrate to 5H in the aromatic region (δ 7.40 – 8.10 ppm).

-

Troubleshooting Route A: If the yield is low, ensure the THF is strictly anhydrous. Trace water will hydrolyze the benzoyl chloride, generating HCl which can polymerize the isocyanoacetate before cyclization occurs.

References

- World Intellectual Property Organization. (2023). Pesticidally active amide compounds (Patent No. WO2023118434A1).

-

Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.[Link]

-

Lygin, A. V., & de Meijere, A. (2010). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 110(11), 6614-6660. American Chemical Society.[Link]

Application Note: Optimized Reaction Conditions for the Cyclization of Benzoyl Chloride and Methyl Isocyanoacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The synthesis of highly functionalized oxazoles is a critical pathway in medicinal chemistry, as the oxazole core is a privileged scaffold found in numerous bioactive natural products and peptidomimetics. The base-induced reaction of methyl isocyanoacetate with acyl chlorides (such as benzoyl chloride) is a highly efficient, atom-economical route to access 5-substituted oxazole-4-carboxylates[1].

While classical methods often rely on strong bases (e.g.,

Mechanistic Causality

The transformation relies on a precisely orchestrated sequence of acylation and intramolecular cyclization:

-

Deprotonation: The

-carbon of methyl isocyanoacetate is highly acidic. TEA deprotonates this position to generate a nucleophilic carbanion. -

Nucleophilic Catalysis: DMAP attacks benzoyl chloride to form a highly electrophilic

-acylpyridinium intermediate, lowering the activation energy for the subsequent C-acylation. -

Acylation: The carbanion attacks the activated acyl species, expelling chloride and forming an

-isocyano- -

Thermal Cyclization: Under reflux conditions, the enolate oxygen of the intermediate attacks the electrophilic isocyanide carbon. A subsequent proton transfer (tautomerization) yields the aromatic oxazole ring[1].

Mechanism of methyl isocyanoacetate and benzoyl chloride cyclization to form an oxazole.

Reaction Optimization & Quantitative Data

The choice of base and solvent dictates the thermodynamic success of the cyclization step. At room temperature, the intermediate

Table 1: Comparative Reaction Conditions for Oxazole Cyclization

| Reaction Condition | Base (Equiv) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Outcome |

| Standard Amine | TEA (2.5) | None | CH₂Cl₂ | 25 | 24 | 40-50 | Incomplete cyclization; intermediate stalls. |

| Catalyzed Amine | TEA (2.5) | DMAP (0.05) | THF | 65 | 12 | 82 | Full conversion; thermodynamic cyclization. |

| Amidine Base | DBU (2.0) | None | CH₂Cl₂ | 25 | 4 | 60-70 | Rapid acylation, but prone to side reactions. |

| Superbase | Proazaphosphatrane | None | THF | 25 | 2 | >90 | Near-quantitative, but reagent is cost-prohibitive[4]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues and TLC checkpoints are embedded to ensure the chemical integrity of each step without requiring intermediate isolation.

Materials & Stoichiometry

-

Methyl isocyanoacetate: 0.275 mL (3.03 mmol, 1.0 equiv)

-

Benzoyl chloride: 0.422 mL (3.63 mmol, 1.2 equiv)

-

Triethylamine (TEA): 1.06 mL (7.57 mmol, 2.5 equiv)

-

4-Dimethylaminopyridine (DMAP): 0.018 g (0.151 mmol, 0.05 equiv)

-

Anhydrous Tetrahydrofuran (THF): 4.0 mL

Safety Note: Isocyanides possess a highly pungent, unpleasant odor and must be handled in a well-ventilated fume hood. Benzoyl chloride is a lachrymator and moisture-sensitive.

Step-by-Step Methodology

-

Reagent Assembly: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous THF (4.0 mL) under a continuous nitrogen atmosphere.

-

Substrate Solvation: Add methyl isocyanoacetate (0.275 mL) and benzoyl chloride (0.422 mL) to the flask. Stir to achieve a homogeneous solution.

-

Self-Validation Point 1: The solution must remain clear. If it turns cloudy before base addition, atmospheric moisture has likely hydrolyzed the benzoyl chloride into benzoic acid.

-

-

Base Addition: Add TEA (1.06 mL) dropwise over 2 minutes, followed immediately by the addition of solid DMAP (0.018 g).

-

Self-Validation Point 2: A dense white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately form upon base addition. This visual cue confirms that the initial C-acylation event is successfully proceeding.

-

-

Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain heating for 12–16 hours[2].

-

Self-Validation Point 3: Monitor the reaction via TLC (Eluent: 2:1 Hexanes/EtOAc). The product, methyl 5-phenyloxazole-4-carboxylate, will appear as a strongly UV-active spot (

), clearly distinct from the UV-active benzoyl chloride starting material.

-

-

Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the TEA·HCl salts. Rinse the filter cake thoroughly with Ethyl Acetate (3 × 5 mL).

-

Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 3:1 Hexanes/EtOAc, to afford the pure oxazole as a solid.

Step-by-step workflow for the synthesis of methyl 5-phenyloxazole-4-carboxylate.

Troubleshooting & Field-Proven Insights

-

Issue: Low Yield & Unreacted Starting Material

-

Causality: Moisture in the solvent or glassware caused the hydrolysis of benzoyl chloride to benzoic acid. Benzoic acid neutralizes the TEA, halting the deprotonation of the isocyanoacetate.

-

Solution: Strictly utilize anhydrous THF (from a solvent purification system or freshly distilled over Na/benzophenone) and flame-dried glassware.

-

-

Issue: Formation of a Less Polar Byproduct

-

Causality: Excess benzoyl chloride can react with the enolate intermediate before the thermal cyclization occurs, forming an unwanted

-acylated enol ester byproduct[3]. -

Solution: Ensure precise stoichiometry (do not exceed 1.2 equiv of acyl chloride). If the byproduct persists, alter the order of addition by adding the benzoyl chloride dropwise to the pre-formed mixture of isocyanoacetate and base.

-

References

-

Lygin, A. V.; de Meijere, A. "Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application." Chemical Reviews, 2010. URL:[Link]

- Syngenta Crop Protection AG. "Pesticidally active amide compounds." World Intellectual Property Organization, WO2023118434A1, 2023.

-

Li, J. J. "Name Reactions in Heterocyclic Chemistry II." John Wiley & Sons, 2011. URL:[Link]

-

Dömling, A. et al. "Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides." Organic Letters, 2010. URL:[Link]

Sources

Application Note: Utilizing Methyl 5-Phenyloxazole-4-Carboxylate as a Core Intermediate in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the oxazole ring represents a privileged scaffold for the development of ATP-competitive kinase inhibitors. Specifically,1 serves as an exceptionally versatile and stable building block for synthesizing targeted therapeutics against kinases such as GSK-3β, EGFR, and FAK[1][2][3].

The causality behind selecting this specific intermediate lies in its highly optimized structural geometry:

-

Hinge-Binding Potential: The C4-methyl ester is perfectly positioned for late-stage conversion into a carboxamide. Within the kinase ATP-binding pocket, the resulting amide NH and the adjacent oxazole nitrogen frequently establish critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region[2][4].

-

Hydrophobic Exploitation: The C5-phenyl substituent is pre-oriented to project deep into the hydrophobic pocket (often the DFG-in/out adjacent cavities), significantly enhancing both binding affinity and target residence time[2][4].

-

Synthetic Tractability: The methyl ester acts as a robust protecting group during upstream synthesis (such as the5), yet it can be selectively hydrolyzed under mild conditions that preserve the integrity of the oxazole core[5].

Synthetic Workflow & Protocols

To transform methyl 5-phenyloxazole-4-carboxylate into a functional kinase inhibitor, a two-step late-stage diversification strategy is employed: saponification followed by amide coupling.

Synthetic workflow from methyl 5-phenyloxazole-4-carboxylate to target kinase inhibitor.

Protocol 1: Self-Validating Saponification and Amide Coupling

This protocol is designed with built-in Quality Control (QC) to ensure high-fidelity library generation.

Step 1: Saponification (Hydrolysis)

-

Action: Dissolve methyl 5-phenyloxazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Causality: The mixed solvent system ensures complete dissolution of the lipophilic oxazole while providing water for hydrolysis. LiOH is explicitly chosen over NaOH or KOH because its mild basicity prevents potential ring-opening degradation of the oxazole core.

-

Validation: Monitor via TLC (Hexane/EtOAc 1:1). Upon total consumption of the ester, acidify the mixture with 1N HCl to pH 3 to precipitate the 5-phenyloxazole-4-carboxylic acid. Filter, wash with cold water, and dry under high vacuum. Confirm mass via LC-MS (Expected [M+H]⁺ = 190.1).

Step 2: Amide Coupling

-

Action: Dissolve the validated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target primary amine or aniline (1.1 eq). Stir for 12 hours at room temperature.

-

Causality: HATU is selected as the coupling reagent due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and side reactions compared to standard carbodiimides (like EDC). DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the amine hydrochloride salt and drive the reaction forward.

-

Validation: Confirm product formation via LC-MS. Purify the crude mixture via reverse-phase preparative HPLC to achieve >95% purity—a strict requirement to prevent false positives in downstream enzymatic kinase assays.

Biological Evaluation: Kinase Inhibition Assay

Once the oxazole-4-carboxamide library is synthesized, compounds must be evaluated for their ability to competitively displace ATP.

Mechanism of ATP-competitive kinase inhibition by oxazole-4-carboxamides.

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

The ADP-Glo assay is utilized because it provides a universal, homogeneous, and highly sensitive luminescent readout of ADP formation, bypassing the regulatory and safety hurdles of radiometric ³³P-ATP assays.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxazole inhibitor in 100% DMSO. Transfer 100 nL to a 384-well white assay plate.

-

Causality: Maintaining a consistent final DMSO concentration of 1% prevents solvent-induced kinase denaturation while keeping the lipophilic oxazole fully solvated.

-

-

Kinase Reaction: Add 5 µL of the Kinase/Substrate mix (e.g., purified GSK-3β and GS-2 peptide) in assay buffer. Incubate for 15 minutes to allow inhibitor binding. Add 5 µL of ATP solution (calibrated to the predetermined

) to initiate the reaction. Incubate for 60 minutes at room temperature.-

Causality: Running the assay exactly at the ATP

ensures the system is highly sensitive to competitive inhibitors while maintaining a linear enzymatic reaction rate.

-

-

Detection & Validation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

-

Self-Validation System: Calculate the Z'-factor for the assay plate using a known positive control (e.g., Staurosporine) and a negative control (DMSO). A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ values are statistically trustworthy.

-

Quantitative Data Presentation

The table below summarizes structure-activity relationship (SAR) data demonstrating how derivatizing the methyl 5-phenyloxazole-4-carboxylate core into various amides impacts kinase inhibitory activity, specifically against GSK-3β[2].

| Compound | R-Group (Amine Component) | Target Kinase | IC₅₀ (µM) | Cellular Efficacy (p-Tau Reduction) |

| Intermediate | N/A (Methyl Ester) | GSK-3β | > 50.0 | None |

| Derivative A | Simple Aniline | GSK-3β | 12.5 | Low |

| Derivative B | 4-Fluoroaniline | GSK-3β | 3.2 | Moderate |

| KWLZ-9e | Butylated hydroxytoluene (BHT) hybrid | GSK-3β | 0.25 | High (Significant p-Tau reduction) |

Data Interpretation: The raw methyl ester intermediate exhibits no meaningful kinase inhibition, as it lacks the hydrogen-bond donating capacity required for hinge binding. Conversion to the carboxamide (Derivatives A & B) restores binding. Advanced functionalization (e.g., KWLZ-9e) further optimizes the IC₅₀ into the nanomolar range while conferring additional neuroprotective properties[2].

References

-

J&K Scientific. Methyl 5-phenyloxazole-4-carboxylate, 97% | 38061-18-6 Product Information. Retrieved from 1

-

European Journal of Medicinal Chemistry (PubMed). Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. Retrieved from 2

-

BenchChem. Tosylmethyl Isocyanide: A Comprehensive Technical Guide to Synthesis and Mechanism of Action (Van Leusen Oxazole Synthesis). Retrieved from5

-

Encyclopedia.pub. 1,3,4-Oxadiazole and Oxazole derivatives with activity of focal-adhesion kinase (FAK) and EGFR inhibitors. Retrieved from 3

-

Google Patents (AU2022283883A1). Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease. Retrieved from 4

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease - Google Patents [patents.google.com]

- 5. Tosylmethyl isocyanide | 36635-61-7 | Benchchem [benchchem.com]

Direct C-H arylation of methyl 5-phenyloxazole-4-carboxylate

Application Note & Protocol

Topic: Direct C-H Arylation of Methyl 5-phenyloxazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biaryl oxazole motif is a privileged scaffold in medicinal chemistry and materials science.[1][2] Traditional cross-coupling reactions for their synthesis often require pre-functionalization of the heterocyclic core, leading to lower atom economy and additional synthetic steps.[3] Direct C-H arylation has emerged as a powerful and sustainable alternative, enabling the formation of C-C bonds by activating otherwise inert C-H bonds.[2][4] This application note provides a comprehensive guide to the palladium-catalyzed direct C-H arylation of methyl 5-phenyloxazole-4-carboxylate at the C-2 position. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into troubleshooting and optimization. The described methodology facilitates the efficient synthesis of 2,5-diaryl-oxazole-4-carboxylates, valuable intermediates for drug discovery programs.

Mechanistic Rationale and Key Principles

The direct arylation of oxazoles is a testament to the advancements in transition-metal-catalyzed C-H activation.[5] The reaction typically proceeds via a palladium-catalyzed cycle. While several mechanistic pathways can be operative, a widely accepted sequence for azoles involves a Concerted Metalation-Deprotonation (CMD) pathway. The regioselectivity is dictated by the inherent acidity of the C-H bonds and the steric environment of the substrate. For the title compound, methyl 5-phenyloxazole-4-carboxylate, the C-5 position is blocked by a phenyl group, directing the arylation exclusively to the C-2 position, which is the most acidic proton on the oxazole ring.

The catalytic cycle, illustrated below, consists of three primary stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

C-H Activation/CMD: The oxazole substrate coordinates to the Pd(II) center. A base then facilitates the deprotonation of the C-2 proton in a concerted step with metalation, forming a palladacycle intermediate.[6][7] The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are often effective.[6]

-

Reductive Elimination: The aryl and oxazolyl groups on the Pd(II) center couple, and the desired biaryl product is eliminated, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.

Experimental Protocol: C-2 Arylation with 4-Bromotoluene

This protocol details a representative reaction for the C-2 arylation of methyl 5-phenyloxazole-4-carboxylate using 4-bromotoluene as the coupling partner.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 5-phenyloxazole-4-carboxylate | >97% | Various | Starting material. |

| 4-Bromotoluene | >98% | Various | Arylating agent. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Various | Catalyst precursor. |

| Tricyclohexylphosphine (PCy₃) | >97% | Various | Ligand. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Various | Base. Dry in an oven before use. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | Various | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Brine (Saturated NaCl solution) | - | Lab-prepared | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Various | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

| Oven-dried Schlenk flask with a magnetic stir bar | - | - | Reaction vessel. |

| Inert atmosphere setup (Nitrogen or Argon) | - | - | Essential for catalyst stability. |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from setup to final product isolation.

Caption: High-level experimental workflow for the direct C-H arylation.

-

Reaction Setup:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-phenyloxazole-4-carboxylate (203 mg, 1.0 mmol, 1.0 equiv), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Through the septum, add 5.0 mL of anhydrous N,N-dimethylacetamide (DMAc) via syringe.

-

Place the flask in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering through a small plug of silica.

-

Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to develop the TLC plate and visualize under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Extraction:

-

After 24 hours (or upon completion as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

-

Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMAc and inorganic salts.[8]

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

-

Purify the resulting crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20%) to isolate the pure product, methyl 2-(p-tolyl)-5-phenyloxazole-4-carboxylate.

-

Expected Results and Characterization

| Parameter | Value |

| Reaction Scale | 1.0 mmol |

| Catalyst Load | 2 mol% Pd(OAc)₂ |

| Ligand Load | 4 mol% PCy₃ |

| Temperature | 120 °C |

| Time | 24 hours |

| Expected Yield | 65-80% |

| Product | Methyl 2-(p-tolyl)-5-phenyloxazole-4-carboxylate |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Expect characteristic shifts for aromatic and methyl protons. |

| ¹³C NMR (CDCl₃) | Expect signals for all unique carbons, including the ester carbonyl. |

| HRMS (ESI) | Calculated for C₁₈H₁₅NO₃ [M+H]⁺, found value should be within 5 ppm. |

Note: Yields are indicative and may vary based on purity of reagents and reaction conditions.

Troubleshooting Guide

Even well-established protocols can encounter issues. The following guide addresses common problems and suggests corrective actions.[9]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Ensure a strictly inert atmosphere; use fresh catalyst and anhydrous solvent.2. Verify the oil bath temperature with an external thermometer.3. Use freshly dried K₂CO₃ and high-purity anhydrous solvent. |

| Formation of Side Products | 1. Homocoupling of the aryl bromide.2. Decomposition of starting material or product at high temperature. | 1. Ensure proper stoichiometry and inert atmosphere. Lowering the catalyst loading slightly may help.2. Consider reducing the reaction temperature and extending the reaction time. |

| Difficult Purification | 1. Co-elution of product with starting material or impurities.2. Streaking on the silica gel column due to residual DMAc. | 1. Optimize the chromatography eluent system using TLC; a shallower gradient may be necessary.2. Ensure the aqueous workup is thorough to remove all DMAc before concentrating the organic layer. |

Conclusion

This application note provides a robust and reliable protocol for the direct C-2 arylation of methyl 5-phenyloxazole-4-carboxylate. The methodology leverages a palladium/phosphine catalytic system to achieve efficient C-H activation, offering a step-economical route to highly functionalized 2,5-diaryloxazoles. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this strategy to synthesize diverse libraries of oxazole-based compounds for applications in drug discovery and materials science.

References

-

Zhu, F., Tao, J.-L., & Wang, Z.-X. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters. Retrieved from [Link]

-

Waseda University. (2014). Key mechanistic features of Ni-catalyzed C-H/C-O biaryl coupling of azoles and naphthalen-2-yl pivalates. Retrieved from [Link]

-